Cas no 1794904-43-0 ([(3,4-Difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
![[(3,4-Difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate structure](https://fr.kuujia.com/scimg/cas/1794904-43-0x500.png)
1794904-43-0 structure
Nom du produit:[(3,4-Difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
[(3,4-Difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate Propriétés chimiques et physiques
Nom et identifiant
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- 2-[(3,4-Difluorophenyl)amino]-2-oxoethyl 4-methylbenzeneacetate
- [(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
- STL194619
- F6609-3433
- 2-((3,4-difluorophenyl)amino)-2-oxoethyl 2-(p-tolyl)acetate
- AKOS025269307
- 1794904-43-0
- 2-[(3,4-difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- [(3,4-Difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
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- Piscine à noyau: 1S/C17H15F2NO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-13-6-7-14(18)15(19)9-13/h2-7,9H,8,10H2,1H3,(H,20,21)
- La clé Inchi: ZTPVFLPXSIDCJS-UHFFFAOYSA-N
- Sourire: FC1=C(C=CC(=C1)NC(COC(CC1C=CC(C)=CC=1)=O)=O)F
Propriétés calculées
- Qualité précise: 319.10199966g/mol
- Masse isotopique unique: 319.10199966g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 6
- Complexité: 411
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 55.4Ų
- Le xlogp3: 3.2
Propriétés expérimentales
- Dense: 1.306±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Point d'ébullition: 481.7±45.0 °C(Predicted)
- Le PKA: 10.83±0.70(Predicted)
[(3,4-Difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-3433-20μmol |
[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1794904-43-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-3433-2mg |
[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1794904-43-0 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-3433-20mg |
[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1794904-43-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6609-3433-5μmol |
[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1794904-43-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-3433-10mg |
[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1794904-43-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-3433-15mg |
[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1794904-43-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-3433-2μmol |
[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1794904-43-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-3433-1mg |
[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1794904-43-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-3433-25mg |
[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1794904-43-0 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6609-3433-30mg |
[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate |
1794904-43-0 | 30mg |
$119.0 | 2023-09-07 |
[(3,4-Difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate Littérature connexe
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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2. Back matter
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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